molecular formula C14H18N2O B2550468 2-(Piperidin-4-ylmethyl)isoindolin-1-one CAS No. 749206-16-4

2-(Piperidin-4-ylmethyl)isoindolin-1-one

Cat. No.: B2550468
CAS No.: 749206-16-4
M. Wt: 230.311
InChI Key: XMCQKFLXTPENLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethyl)isoindolin-1-one is a chemical compound with the molecular formula C14H18N2O It is known for its unique structure, which includes a piperidine ring attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)isoindolin-1-one typically involves the reaction of isoindolinone with piperidine derivatives. One common method includes the use of a piperidine derivative and isoindolinone in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)isoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Piperidin-4-ylmethyl)isoindolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQKFLXTPENLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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